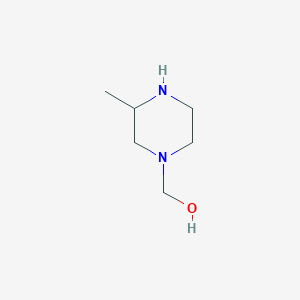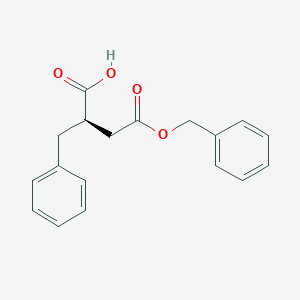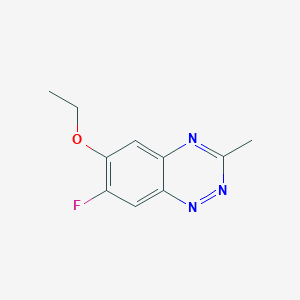![molecular formula C9H11ClN4 B13102839 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine CAS No. 1363405-31-5](/img/structure/B13102839.png)
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a tert-butyl group and a chlorine atom in the structure imparts unique chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Applications De Recherche Scientifique
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs), due to its stability and reactivity.
Catalysis: It serves as a ligand in the development of metal-based catalysts for various organic transformations.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di-tert-butyl-2-chloro-1,3,5-triazine: Similar in structure but lacks the pyrazole ring.
3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-one: Contains a nitro group and a different ring fusion pattern.
2-Amino-1,3,5-triazine: Lacks the pyrazole ring and tert-butyl group but shares the triazine core
Uniqueness
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical reactivity and stability. Its fused ring system also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1363405-31-5 |
|---|---|
Formule moléculaire |
C9H11ClN4 |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3 |
Clé InChI |
HTCTWYWOBUVGME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


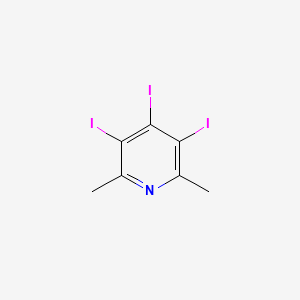
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
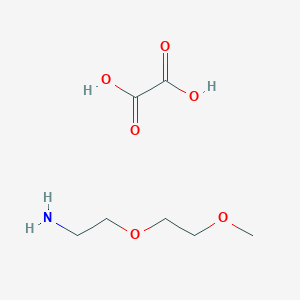
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
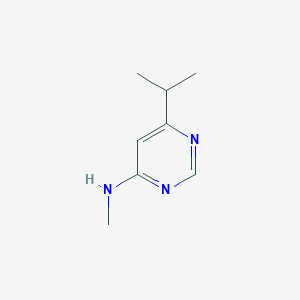
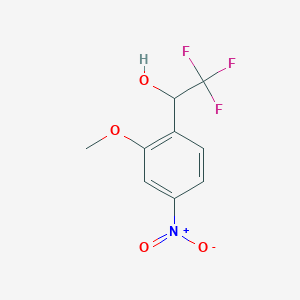
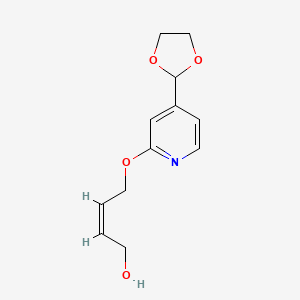
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
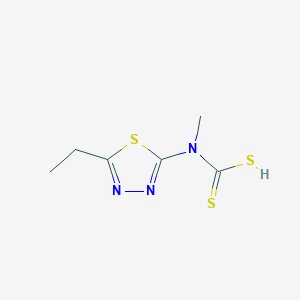

![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
